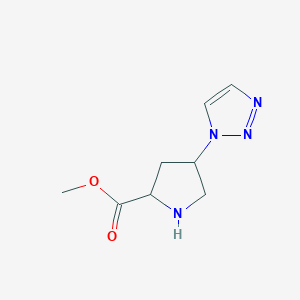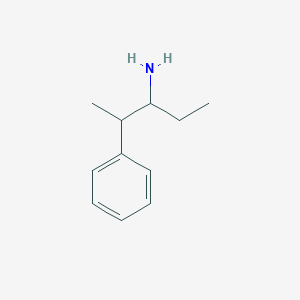
2-Phenylpentan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpentan-3-amine is an organic compound that belongs to the class of amines It is characterized by a phenyl group attached to a pentan-3-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpentan-3-amine typically involves the reaction of phenylacetonitrile with a suitable alkylating agent, followed by reduction. One common method is the alkylation of phenylacetonitrile with 1-bromo-3-chloropropane, followed by reduction using lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic hydrogenation methods may be employed to reduce the nitrile intermediate to the amine.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms various substituted amines depending on the reagents used.
Scientific Research Applications
2-Phenylpentan-3-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenylpentan-3-amine involves its interaction with specific molecular targets. As an amine, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phenethylamine: Shares a similar phenyl group but has a shorter carbon chain.
Amphetamine: Contains a phenyl group and an amine but differs in the position of the amine group.
Phenylpropanolamine: Similar structure but includes a hydroxyl group.
Uniqueness: 2-Phenylpentan-3-amine is unique due to its specific carbon chain length and the position of the amine group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-phenylpentan-3-amine |
InChI |
InChI=1S/C11H17N/c1-3-11(12)9(2)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3 |
InChI Key |
PSBBRUWGPMOLMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


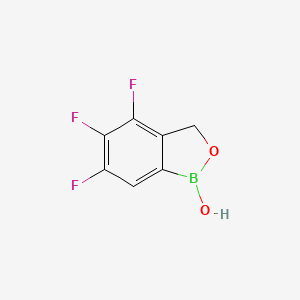

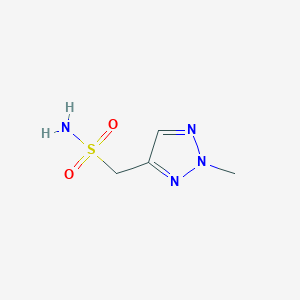
![3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13252261.png)

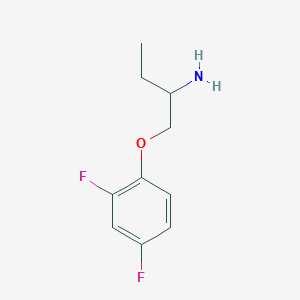

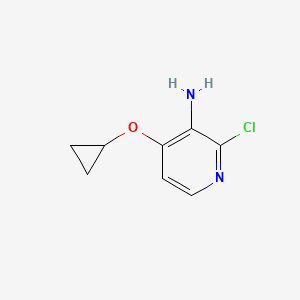


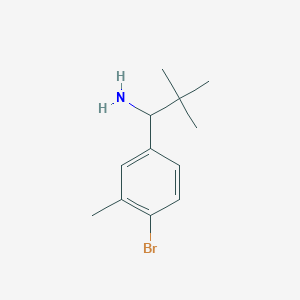
![4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13252316.png)
![2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13252322.png)
